molecular formula C7H10Cl2N4S B1477964 [1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 1949836-90-1

[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Cat. No. B1477964
CAS RN: 1949836-90-1
M. Wt: 253.15 g/mol
InChI Key: IVKAGCZDKGPHHW-UHFFFAOYSA-N
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Description

“[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride” is a chemical compound that falls under the category of triazole-based compounds. It is used in research and development .


Molecular Structure Analysis

The molecular formula of “[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride” is C7H10Cl2N4S. The structure includes a thiophene ring, a 1,2,3-triazole ring, and a methanamine group . For a detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC, and others are typically used .

Scientific Research Applications

Material Science

Thiophene derivatives are crucial in material science, particularly in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs). They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their excellent electronic properties .

Pharmaceutical Industry

In the pharmaceutical industry, thiophene derivatives exhibit a wide range of biological activities. They show antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activities. These properties make them valuable for developing new medications .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors for metals. This application is significant in industrial chemistry where preventing metal corrosion can save resources and ensure safety .

Organic Synthesis

These compounds are involved in various organic synthesis reactions, such as the Fiesselmann synthesis, which produces 3-hydroxy-2-thiophene carboxylic derivatives under basic conditions from thioglycolic acid derivatives and α,β-acetylenic ester .

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives are explored for their therapeutic potential due to their extensive spectrum of pharmacological effects. This makes them candidates for drug discovery and design .

Advanced Polymers

Thiophene derivatives are used in creating advanced polymers like polythiophenes. These polymers have applications in electronics and energy sectors, such as in solar cells and LEDs .

properties

IUPAC Name

(1-thiophen-3-yltriazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S.2ClH/c8-3-6-4-11(10-9-6)7-1-2-12-5-7;;/h1-2,4-5H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKAGCZDKGPHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N2C=C(N=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 2
[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 3
[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 4
[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 6
[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

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